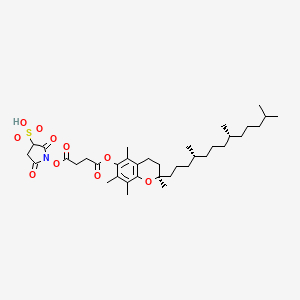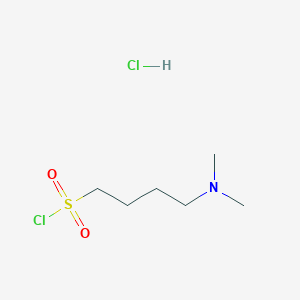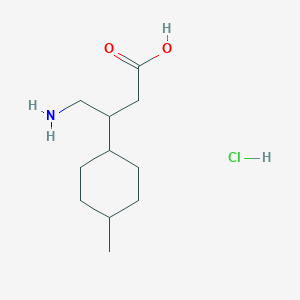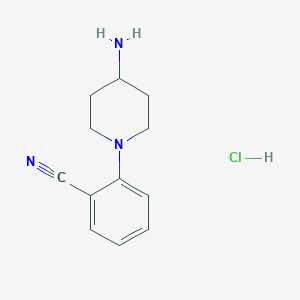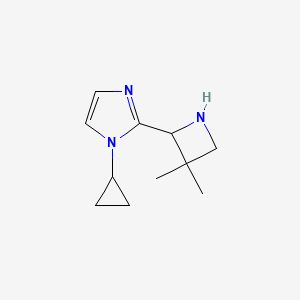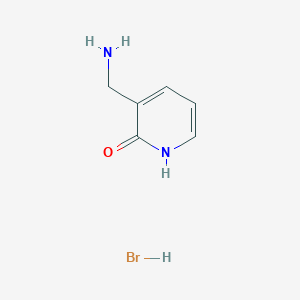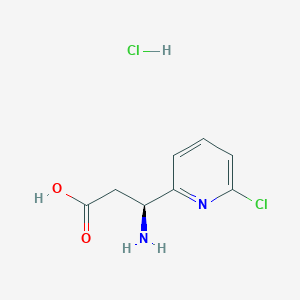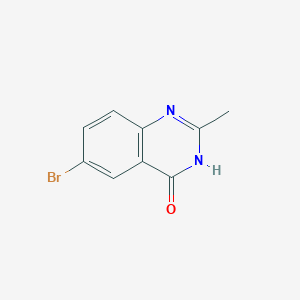
6-Bromo-2-methylquinazolin-4(3H)-one
Vue d'ensemble
Description
“6-Bromo-2-methylquinazolin-4(3H)-one” is a heterocyclic compound that belongs to the quinazolinone family. It has a molecular weight of 239.07 . The IUPAC name for this compound is 6-bromo-2-methyl-4(1H)-quinazolinone .
Synthesis Analysis
The synthesis of “6-Bromo-2-methylquinazolin-4(3H)-one” involves the condensation of Methyl-2-amino-5-bromobenzoate with acetic anhydride . This yields the cyclic compound 2-methyl 6-bromo-1, 3-benzo-oxazine-4-one, which further produces 3-Amino-2-Methyl 6-bromoquinazolin4 (3H)-ones via the reaction with hydrazine hydrate .
Molecular Structure Analysis
The molecular formula of “6-Bromo-2-methylquinazolin-4(3H)-one” is C9H7BrN2O . The InChI code for this compound is 1S/C9H7BrN2O/c1-5-11-8-3-2-6(10)4-7(8)9(13)12-5/h2-4,11H,1H2,(H,12,13) .
Chemical Reactions Analysis
The diazonium salt of 3-(4-aminophenyl)-2-methyl-3H-quinazolin-4-one and its 6-bromo derivative reacted with some active methylene compounds, namely ethyl acetoacetate, ethyl cyanoacetate, and acetylacetone, to afford the corresponding hydrazono quinazolinone derivatives .
Physical And Chemical Properties Analysis
The compound has a density of 1.7±0.1 g/cm3 . Its boiling point is 372.6ºC at 760mmHg . The compound is stored in a dry room at room temperature .
Applications De Recherche Scientifique
Synthesis and Characterization
- Synthesis as an Intermediate : 6-Bromo-2-methylquinazolin-4(3H)-one serves as an important intermediate in the synthesis of drugs treating colon and rectal cancers, exhibiting high yield and efficient synthetic methodology (He Zheng-you, 2010).
- One-Pot Synthesis : This compound has been synthesized using a one-pot, three-component method involving microwave irradiation and solvent-free conditions, demonstrating its versatility in chemical synthesis (A. Mohammadi & S. S. S. Hossini, 2011).
Biological Activity
- Antimicrobial and Analgesic Effects : Derivatives of 6-Bromo-2-methylquinazolin-4(3H)-one have shown significant antimicrobial, analgesic, anti-inflammatory, and antihelmintic activities, indicating potential pharmaceutical applications (S. Sahu et al., 2008).
- Hypotensive Agents : Some derivatives of this compound have been evaluated for their hypotensive activity, with certain compounds showing significant blood pressure-lowering effects (Ashok Kumar et al., 2003).
- Antifungal Bioactivities : Specific derivatives, such as 6-bromo-3-propylquinazolin-4-one, have been found to possess good antifungal activity, which could be explored for agricultural or medicinal uses (Gui-ping Ouyang et al., 2006).
Potential in Drug Development
- Anticancer Properties : Research indicates that certain derivatives of 6-Bromo-2-methylquinazolin-4(3H)-one exhibit promising anticancer properties, with potential applications in cancer therapy (E. N. Agbo et al., 2015).
- Anti-HIV Activity : Synthesized derivatives of this compound have been screened for antiviral activity against HIV, suggesting its potential use in antiretroviral therapy (P. Selvam et al., 2008).
- Tubulin-Binding Tumor-Vascular Disrupting Agents : Some analogues with a 6-Bromo-2-methylquinazolin-4(3H)-one scaffold have shown to be tubulin-binding tumor-vascular disrupting agents, targeting established blood vessels in tumors (Mu-Tian Cui et al., 2017).
Safety And Hazards
Propriétés
IUPAC Name |
6-bromo-2-methyl-3H-quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O/c1-5-11-8-3-2-6(10)4-7(8)9(13)12-5/h2-4H,1H3,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNYWPPKPTICBPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2)Br)C(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50279840 | |
| Record name | 6-Bromo-2-methylquinazolin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50279840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-2-methylquinazolin-4(3H)-one | |
CAS RN |
5426-59-5 | |
| Record name | 5426-59-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14293 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-Bromo-2-methylquinazolin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50279840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-bromo-2-methylquinazolin-4-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,2-Bis[(3,6-dibromo-9H-carbazol-9-yl)methyl]benzene](/img/structure/B1384057.png)
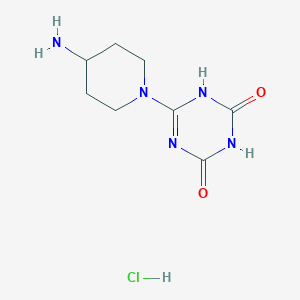

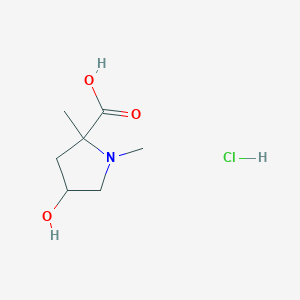
![[3-(Benzyloxy)propyl]hydrazine dihydrochloride](/img/structure/B1384063.png)
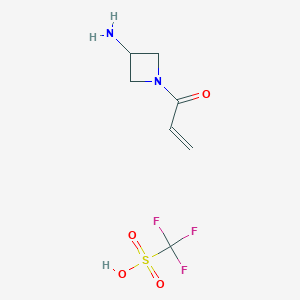
![2-Amino-6-[(2-hydroxyethyl)amino]pyrimidin-4(1h)-one](/img/structure/B1384065.png)
